molecular formula C6H5BrClNO2S B6606244 2-bromo-6-chloro-3-methanesulfonylpyridine CAS No. 2839143-40-5

2-bromo-6-chloro-3-methanesulfonylpyridine

Cat. No.: B6606244
CAS No.: 2839143-40-5
M. Wt: 270.53 g/mol
InChI Key: DHHCSJNDCJTCDR-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methanesulfonylpyridine (CAS: Not explicitly listed in provided evidence) is a halogenated and sulfonated pyridine derivative. Its structure features bromine and chlorine substituents at the 2- and 6-positions, respectively, and a methanesulfonyl group (-SO₂CH₃) at the 3-position. This combination of electron-withdrawing groups (EWGs) confers unique reactivity, influencing its solubility, stability, and utility in cross-coupling reactions or as a building block in pharmaceuticals and agrochemicals. However, the provided evidence lacks direct data on its synthesis, physical properties (e.g., melting point, solubility), or specific applications .

Properties

IUPAC Name

2-bromo-6-chloro-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-3-5(8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHCSJNDCJTCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-chloro-3-methanesulfonylpyridine typically involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chloro-6-methylpyridine with bromine to form 2-bromo-6-chloro-3-methylpyridine. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methanesulfonylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield 2-amino-6-chloro-3-methanesulfonylpyridine, while a Suzuki-Miyaura coupling reaction can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-6-chloro-3-methanesulfonylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-6-chloro-3-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methanesulfonyl group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-bromo-6-chloro-3-methanesulfonylpyridine differ in substituent type, position, or functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis based on structurally related compounds identified in the evidence:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-6-chloro-3-nitropyridine Br (2), Cl (6), NO₂ (3) Nitro (-NO₂) ~237.4 (estimated) High polarity; reactive in reductions
2-Bromo-6-chloro-4-methylpyridine Br (2), Cl (6), CH₃ (4) Methyl (-CH₃) ~206.5 (estimated) Lipophilic; intermediates in synthesis
2-Bromo-3-methylpyridine Br (2), CH₃ (3) Methyl (-CH₃) 172.03 Volatile; used in ligand synthesis
2-Bromo-6-chloro-5-methylpyridin-3-amine Br (2), Cl (6), CH₃ (5), NH₂ (3) Amine (-NH₂), Methyl (-CH₃) ~221.5 (estimated) Nucleophilic reactivity; drug intermediates

Key Findings :

Substituent Effects on Reactivity: The methanesulfonyl group in the target compound (vs. nitro or methyl in analogs) enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to methyl-substituted analogs like 2-bromo-6-chloro-4-methylpyridine . Nitro-substituted analogs (e.g., 2-bromo-6-chloro-3-nitropyridine) exhibit higher polarity and oxidative instability, limiting their utility in non-polar solvents .

Steric and Electronic Influences :

  • The methyl group in 2-bromo-3-methylpyridine reduces steric hindrance compared to bulkier substituents (e.g., methanesulfonyl), favoring applications in coordination chemistry .
  • Amine-substituted analogs (e.g., 2-bromo-6-chloro-5-methylpyridin-3-amine) demonstrate enhanced nucleophilicity, enabling participation in Pd-catalyzed cross-coupling reactions, whereas methanesulfonyl groups may act as directing groups in metalation reactions .

Thermal Stability :

  • Methanesulfonyl groups generally confer higher thermal stability compared to nitro groups due to weaker electron-withdrawing effects and reduced resonance destabilization .

Biological Activity

2-Bromo-6-chloro-3-methanesulfonylpyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈BrClN₁O₂S
  • Molecular Weight : 163.56 g/mol

This compound features a pyridine ring substituted with bromine, chlorine, and a methanesulfonyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The methanesulfonyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and immune responses, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, particularly in conditions such as myocardial inflammation and sepsis. It appears to reduce cardiomyocyte damage and improve cardiac function following ischemic events .
  • Potential Anticancer Properties : Some derivatives of this compound are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Studies

  • Cardiac Applications : In a study involving myocardial infarction models, treatment with this compound resulted in improved left ventricular ejection fraction and reduced infarction size compared to control groups. This suggests a protective effect on cardiac tissue during acute inflammation phases .
  • Antimicrobial Studies : Various derivatives of the compound have been tested against bacterial strains, showing significant inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the halogen substituents can enhance antimicrobial efficacy.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cardiomyocyte damage in myocardial models
AnticancerInduction of apoptosis in cancer cell lines

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